

# N1-Methylpseudouridine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: N1-Methylsulfonyl pseudouridine

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## Introduction

N1-methylpseudouridine (m1 $\Psi$ ) is a modified nucleoside that has emerged as a cornerstone of modern mRNA therapeutics and vaccine development.[1][2] Its incorporation into messenger RNA (mRNA) transcripts confers superior biological properties compared to unmodified uridine (U) or its parent modification, pseudouridine ( $\Psi$ ). Specifically, m1 $\Psi$  enhances protein expression, increases mRNA stability, and significantly reduces the innate immunogenicity of synthetic mRNA.[3][4][5] These attributes have been pivotal in the success of mRNA-based COVID-19 vaccines and are driving the development of a new generation of therapies for a wide range of diseases.[6] This technical guide provides an in-depth overview of the fundamental properties of N1-methylpseudouridine, including its chemical and physical characteristics, biological functions, and the experimental methodologies used for its characterization.

## Core Properties of N1-Methylpseudouridine

### Chemical and Physical Properties

N1-methylpseudouridine is a C-glycoside isomer of uridine, where the ribose sugar is attached to the C5 position of the uracil base, unlike the N1-ribose bond in uridine.[7] The key distinguishing feature of m1 $\Psi$  is the methylation at the N1 position of the uracil base.[7] This modification has significant implications for its chemical and physical properties.

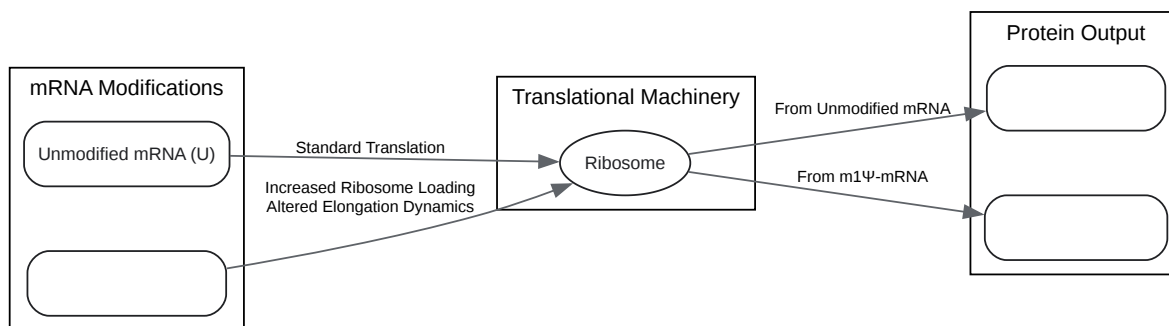
Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>6</sub>	[8]
Molar Mass	258.23 g/mol	[8]
Appearance	White granular powder	[9]
Solubility in water	Highly soluble	[9]

The presence of the N1-methyl group in m1Ψ alters the hydrogen bonding potential of the base compared to pseudouridine. While Ψ has an additional hydrogen bond donor at the N1 position, this is absent in m1Ψ. This difference in hydrogen bonding capability influences the stability of RNA duplexes containing these modifications.[7][10] Molecular dynamics studies have shown that m1Ψ can enhance base stacking interactions within an RNA duplex, contributing to its overall stability.[7][11]

## Biological and Biochemical Properties

The incorporation of N1-methylpseudouridine into mRNA transcripts profoundly impacts their biological activity. These effects can be broadly categorized into three main areas: enhanced translation efficiency, increased mRNA stability, and reduced immunogenicity.

The substitution of uridine with m1Ψ in mRNA leads to a significant increase in protein production.[3][4] This enhancement is attributed to several factors. Studies have shown that m1Ψ-modified mRNA can increase the density of ribosomes on the transcript, suggesting more efficient initiation or re-initiation of translation.[4][12] While some reports suggest that m1Ψ may slow down the rate of ribosome elongation in certain sequence contexts, the overall effect is a substantial boost in protein yield.[12]

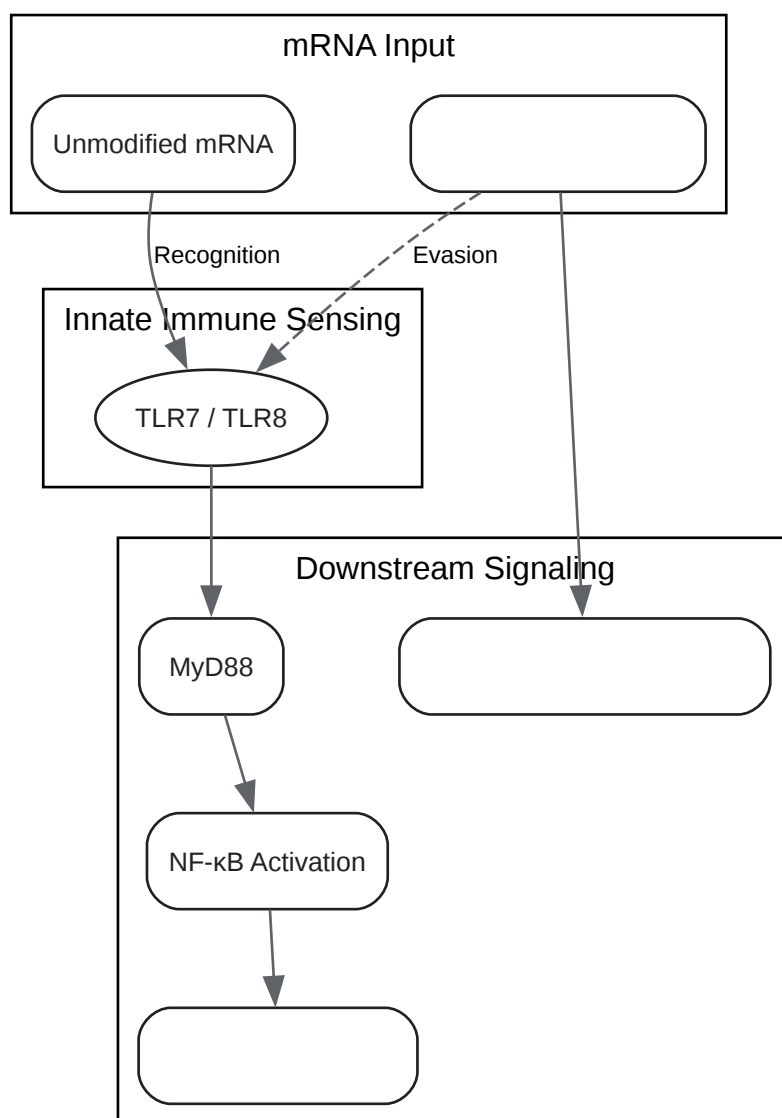


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Caption: Workflow of m1Ψ-mediated translation enhancement.

N1-methylpseudouridine incorporation enhances the stability of mRNA molecules, prolonging their functional half-life within the cell.[5] This increased stability is partly due to the enhanced thermostability of m1Ψ-containing RNA duplexes.[7][11] Furthermore, m1Ψ modification can protect mRNA from degradation by cellular ribonucleases, such as RNase L.[13][14]

A key advantage of m1Ψ is its ability to significantly reduce the innate immune response typically triggered by in vitro transcribed mRNA.[5][8] Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) 7 and 8, leading to the production of pro-inflammatory cytokines.[15][16] The presence of m1Ψ in the mRNA sequence helps to evade this recognition, thereby dampening the inflammatory cascade.[6]



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Caption: Evasion of TLR7/8 signaling by m1Ψ-modified mRNA.

## Quantitative Data Summary

The following tables summarize the quantitative effects of N1-methylpseudouridine on mRNA function compared to unmodified uridine and pseudouridine.

Table 1: Comparison of Protein Expression

mRNA Modification	Reporter Gene	Cell Line	Fold Increase in Protein Expression (relative to unmodified)	Reference
m1Ψ	EGFP	HEK293T	~7.4	[3]
m1Ψ	EGFP	Primary Human FLS	Significantly Higher	[8]
Ψ	Luciferase	HEK293T	~3	[3]
5moU	IL-10	Primary Human Cells	Higher than m1Ψ	[17]

Table 2: Comparison of Immunogenicity

mRNA Modification	Cytokine Measured	Cell Type	Fold Change in Cytokine Level (relative to unmodified)	Reference
m1Ψ	IL-6	Primary Human FLS	Suppressed	[8]
m1Ψ	TNF-α	Primary Human FLS	Suppressed	[8]
m1Ψ	CXCL10	Primary Human FLS	Suppressed	[8]
Ψ	IFN-β	Primary Human Cells	Induced (less than unmodified)	[17]
m1Ψ	IFN-β	Primary Human Cells	Induced (less than Ψ)	[17]
5moU	IFN-β	Primary Human Cells	Not Detected	[17]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize N1-methylpseudouridine-modified mRNA.

### In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

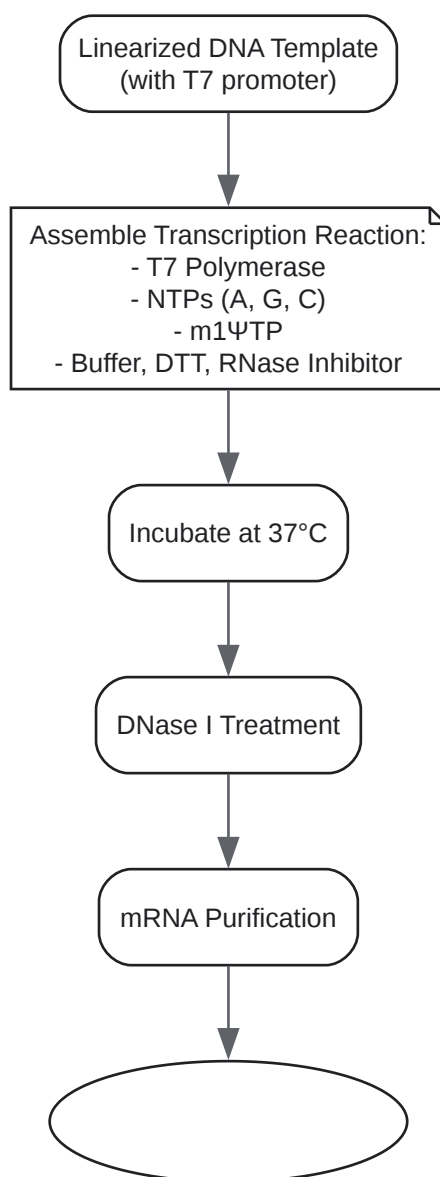
Materials:

- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase
- 10x Transcription Buffer
- Ribonuclease Inhibitor
- NTP solution (ATP, GTP, CTP)
- N1-methylpseudouridine-5'-triphosphate (m1ΨTP)
- DNase I (RNase-free)
- Nuclease-free water

Procedure:

- Assemble the transcription reaction at room temperature in the following order:
  - Nuclease-free water to a final volume of 50 μL
  - 5 μL of 10x Transcription Buffer
  - 5 μL of 100 mM DTT
  - A, C, G NTPs to a final concentration of 4 mM each

- m1ΨTP to a final concentration of 4 mM
- 1 μg of linearized DNA template
- 1 μL of Ribonuclease Inhibitor
- 2 μL of T7 RNA Polymerase
- Mix gently by pipetting and incubate at 37°C for 2-4 hours.[\[18\]](#)
- To remove the DNA template, add 1 μL of DNase I and incubate at 37°C for 15 minutes.
- Purify the mRNA using a suitable RNA purification kit or by lithium chloride precipitation.
- Quantify the mRNA concentration using a spectrophotometer and verify its integrity by gel electrophoresis.



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Caption: In Vitro Transcription workflow for m1Ψ-mRNA.

## Transfection of HEK293 Cells and Luciferase Reporter Assay

This protocol details the transfection of m1Ψ-modified luciferase reporter mRNA into HEK293 cells to quantify protein expression.

Materials:



- HEK293 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- Opti-MEM I Reduced Serum Medium
- Lipofectamine MessengerMAX Transfection Reagent
- m1Ψ-modified firefly luciferase mRNA
- Control Renilla luciferase mRNA
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

- The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[\[19\]](#)[\[20\]](#)
- On the day of transfection, for each well, prepare the following in separate tubes:
  - Tube A: Dilute 500 ng of m1Ψ-modified firefly luciferase mRNA and 50 ng of Renilla luciferase mRNA in 25 μL of Opti-MEM.
  - Tube B: Dilute 1.5 μL of Lipofectamine MessengerMAX in 25 μL of Opti-MEM.
- Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.[\[21\]](#)
- Add the 50 μL of the mRNA-lipid complex dropwise to the cells in each well.
- Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 18-24 hours.
- Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.[\[22\]](#)[\[23\]](#)
- Transfer the lysate to a luminometer plate.

- Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.
- Add the Stop & Glo Reagent (to quench the firefly signal and activate Renilla luciferase) and measure the luminescence again.[\[1\]](#)
- Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.

## In Vitro Immunogenicity Assay using Human PBMCs

This protocol describes an assay to measure the immunogenic potential of m1Ψ-modified mRNA by quantifying cytokine production from human peripheral blood mononuclear cells (PBMCs).

### Materials:

- Freshly isolated human PBMCs
- RPMI 1640 medium with 10% FBS
- m1Ψ-modified mRNA and unmodified control mRNA
- Transfection reagent (e.g., Lipofectamine)
- LPS (positive control)
- ELISA kits for specific cytokines (e.g., TNF-α, IFN-β, IL-6)

### Procedure:

- Seed PBMCs in a 96-well plate at a density of  $2 \times 10^5$  cells per well in 100 μL of RPMI medium.[\[24\]](#)
- Prepare mRNA-transfection reagent complexes as described in the transfection protocol, using 100 ng of mRNA per well.
- Add the complexes to the cells. Include a negative control (transfection reagent only) and a positive control (LPS at 100 ng/mL).

- Incubate the plate at 37°C in a CO<sub>2</sub> incubator for 24 hours.[24]
- Centrifuge the plate to pellet the cells and collect the supernatant.
- Quantify the concentration of TNF- $\alpha$ , IFN- $\beta$ , and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

## Conclusion

N1-methylpseudouridine is a critical component in the design of effective and safe mRNA-based therapeutics and vaccines. Its ability to enhance protein expression, increase mRNA stability, and reduce innate immunogenicity makes it a superior alternative to both unmodified uridine and pseudouridine. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of m1 $\Psi$ -modified mRNA, enabling researchers and drug developers to harness its full potential in their applications. As the field of mRNA technology continues to advance, a thorough understanding of the fundamental properties of N1-methylpseudouridine will remain essential for innovation and the development of next-generation genetic medicines.

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